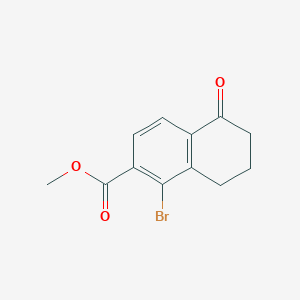
ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with methoxymethylamine under acidic conditions to form the intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
Ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-carbinol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins with unique properties.
作用机制
The mechanism of action of ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
相似化合物的比较
Ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
2-(methoxymethyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(hydroxymethyl)-1H-pyrrole-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(11)7-4-5-10-8(7)6-12-2/h4-5,10H,3,6H2,1-2H3 |
InChI 键 |
ZKPFNBJUJBWKID-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC=C1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



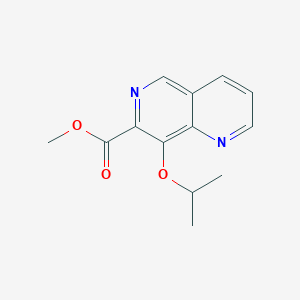


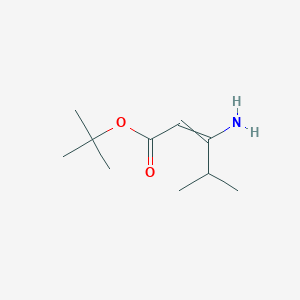
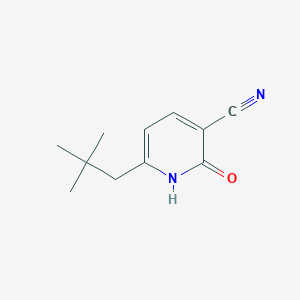
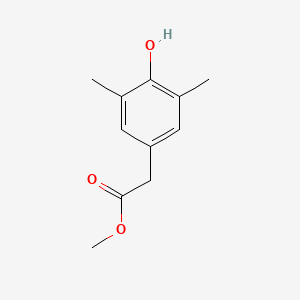

![1-Amino-3-[(3-methylpyridin-2-yl)oxy]propan-2-ol](/img/structure/B8598606.png)
![2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B8598611.png)
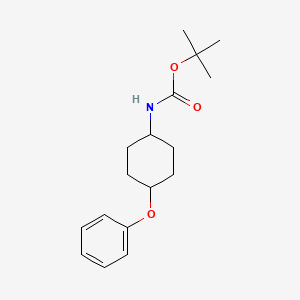
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8598629.png)
